4-ethoxy-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide
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Overview
Description
4-ethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide is an organic compound with the molecular formula C14H13N3O4S This compound is characterized by the presence of an ethoxy group, a nitrothiophene moiety, and a benzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-ethoxybenzohydrazide and 4-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzohydrazides depending on the substituent introduced.
Scientific Research Applications
4-ethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N’-[(E)-(5-nitro-2-thienyl)methylidene]benzohydrazide
- 4-ethoxy-N’-[(E)-(5-nitro-2-furyl)methylidene]benzohydrazide
Uniqueness
4-ethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the 4-nitrothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
4-ethoxy-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H13N3O4S/c1-2-21-12-5-3-10(4-6-12)14(18)16-15-8-13-7-11(9-22-13)17(19)20/h3-9H,2H2,1H3,(H,16,18)/b15-8+ |
InChI Key |
JHWUXMUHCFSXIS-OVCLIPMQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CS2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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